molecular formula C17H24O2 B8586134 1-Cyclopentyl-3-(3-ethyl-4-methoxy-phenyl)-propan-1-one

1-Cyclopentyl-3-(3-ethyl-4-methoxy-phenyl)-propan-1-one

Cat. No.: B8586134
M. Wt: 260.4 g/mol
InChI Key: VLFKOGNNZDBYIV-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(3-ethyl-4-methoxy-phenyl)-propan-1-one is a useful research compound. Its molecular formula is C17H24O2 and its molecular weight is 260.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

1-cyclopentyl-3-(3-ethyl-4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C17H24O2/c1-3-14-12-13(9-11-17(14)19-2)8-10-16(18)15-6-4-5-7-15/h9,11-12,15H,3-8,10H2,1-2H3

InChI Key

VLFKOGNNZDBYIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CCC(=O)C2CCCC2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of bromide (1.3 g, 6.02 mmol, from step 1), 1-Cyclopentyl-2-propen-1-ol (1.14 g, 9.07 mmol), dichlorobis (triphenylphosphine) palladium (II) (85 mg, 0.12 mmol), sodium bicarbonate (0.61 g, 7.25 mmol) in N-methylpyrrolidinone (12 mL) was heated to 140° C. under N2 for 5 h. The reaction mixture was partitioned between 1N HCl and EtOAc. The organic layer was washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated to a brown oil. The oil was purifed by silica gel chromatography to give the title compound as a yellow oil (0.74 g, 47%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis (triphenylphosphine) palladium (II)
Quantity
85 mg
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
47%

Synthesis routes and methods II

Procedure details

A mixture of bromide (1.3 g, 6.02 mmol, from step 1), 1-Cyclopentyl-2-propen-1-ol (1.14 g, 9.07 mmol), dichlorobis(triphenylphosphine)palladium (II) (85 mg, 0.12 mmol), sodium bicarbonate (0.61 g, 7.25 mmol) in N-methylpyrrolidinone (12 mL) was heated to 140° C. under N2 for 5 h. The reaction mixture was partitioned between 1N HCl and EtOAc. The organic layer was washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated to a brown oil. The oil was purifed by silica gel chromatography to give the title compound as a yellow oil (0.74 g, 47%). 1H NMR (CDCl3): δ ?1.17 (t, 3H, J=7.6 Hz), 1.54-1.80 (m, 9H), 1.17 (q, 2H, J=7.6 Hz), 2.73 (m, 2H), 2.84 (m, 2H), 3.80 (s, 3H), 6.75 (d, 1H, J=8.0 Hz), 6.97 (m, 2H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
85 mg
Type
catalyst
Reaction Step One
Yield
47%

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